Heptyl 2-methylbutyrate

Description

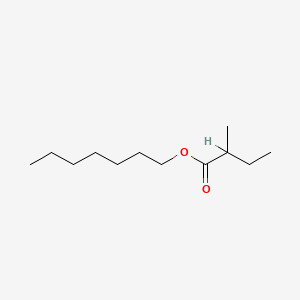

Structure

2D Structure

3D Structure

Properties

CAS No. |

50862-12-9 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

heptyl 2-methylbutanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-9-10-14-12(13)11(3)5-2/h11H,4-10H2,1-3H3 |

InChI Key |

CSFWIAGTSVOEOD-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)C(C)CC |

Canonical SMILES |

CCCCCCCOC(=O)C(C)CC |

Other CAS No. |

50862-12-9 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Heptyl 2 Methylbutyrate in Biological Systems

Plant-Derived Sources and Volatile Profiles

Heptyl 2-methylbutyrate (B1264701) has been identified as a volatile component in a limited number of plant species, where it contributes to their characteristic scent.

While many esters are responsible for the fruity aromas of apples and strawberries, current research has more commonly identified related compounds such as hexyl 2-methylbutanoate and ethyl 2-methylbutanoate in these fruits. mdpi.comnih.govufl.edunih.gov Direct evidence for the presence of Heptyl 2-methylbutyrate in the metabolomes of apple and strawberry is not prominently available in the reviewed scientific literature.

In contrast, this compound has been reported in Capsicum annuum, the species encompassing many types of chili peppers. nih.gov While comprehensive quantitative data across different cultivars is limited, its identification points to its role in the complex aroma profile of these fruits. One study on Capsicum chinense noted the presence of similar esters like hexyl 2-methylbutanoate and heptyl 2-methylpropanoate, which contribute to a strong fruity and floral aroma. nih.gov

The essential oil of Heracleum persicum, commonly known as Persian hogweed or Golpar, has been found to contain this compound. Analysis of the essential oil from the seeds of this Iranian plant revealed the presence of this compound at a concentration of 2.3%. scispace.comtsijournals.comresearchgate.netasianpubs.org This compound is part of a complex mixture of esters that define the plant's aromatic properties. scispace.comtsijournals.comresearchgate.netasianpubs.org

Extensive studies on the volatile constituents of Artemisia argyi (Chinese mugwort), Cleistopholis patens, and Aloysia citrodora (Lemon verbena) have identified a wide range of compounds, including various esters, terpenes, and alcohols. nih.govnih.govmdpi.comijcrbp.comnih.govnih.govnih.gov However, based on the available scientific literature, this compound has not been identified as a constituent of the volatile profiles of these particular botanical species.

| Botanical Source | Plant Part | Percentage of this compound in Essential Oil |

| Heracleum persicum | Seeds | 2.3% scispace.comtsijournals.comresearchgate.netasianpubs.org |

Information regarding the variability of this compound content across different cultivars and environmental conditions is not widely documented. While studies on related compounds in species like Heracleum persicum show that the concentration of esters can vary depending on the geographical location and climatic conditions, specific data on the factors influencing the concentration of this compound are limited.

Microbial Production and Metabolomics

The biosynthesis of esters is a known metabolic capability of various microorganisms, including fungi, yeast, and bacteria.

Research into the metabolome of the bacterium Fructobacillus fructosus has led to the identification of this compound as one of its bioactive metabolites. mdpi.comresearchgate.netnih.gov A study focusing on the antagonistic properties of Fructobacillus fructosus against the honey bee pathogen Paenibacillus larvae identified this compound in the bioactive fractions of the bacterial extract. researchgate.netnih.gov

In contrast, metabolic profiling of Staphylococcus aureus has identified a range of volatile organic compounds, including some esters like methyl 2-methylbutyrate. nih.gov However, this compound has not been reported as a metabolite in the volatile profile of Staphylococcus aureus in the reviewed literature. nih.govnih.gov

| Microbial Source | Metabolite Profile |

| Fructobacillus fructosus | Identified as a bioactive metabolite mdpi.comresearchgate.netnih.gov |

| Staphylococcus aureus | Not detected in volatile metabolite profile nih.govnih.gov |

Presence in Animal-Associated Volatiles (non-human, e.g., insect secretions, honeybee gut)

This compound has been identified as a metabolic product of bacteria residing in the digestive tract of honeybees (Apis mellifera). Specifically, this compound was detected in bioactive fractions of Fructobacillus fructosus, a bacterium isolated from the honeybee gut. researchgate.net These fractions demonstrated biological activity against Paenibillus larvae, the causative agent of American foulbrood, a severe honeybee disease. researchgate.net This finding indicates a role for this compound within the complex chemical ecology of the honeybee gut microbiome. researchgate.net

Qualitative and Quantitative Distribution in Diverse Natural Matrices

The occurrence of this compound in the plant kingdom has been documented, particularly within the essential oils of certain species. Research has identified its presence in the fruit oil of Heracleum paphlagonicum, a flowering plant belonging to the Apiaceae family. thegoodscentscompany.com Quantitative analysis has shown the concentration of this compound in this specific natural matrix to be less than 0.10%. thegoodscentscompany.com

The following table summarizes the known distribution of this compound in the specified natural sources.

| Biological Matrix | Organism | Compound | Concentration |

| Gut Bacterial Metabolites | Honeybee (Apis mellifera) | This compound | Presence confirmed |

| Fruit Essential Oil | Heracleum paphlagonicum | This compound | < 0.10% |

Biosynthesis and Enzymatic Pathways of Heptyl 2 Methylbutyrate

Precursor Compounds and Metabolic Flux

The biosynthesis of Heptyl 2-methylbutyrate (B1264701) is contingent on the cellular availability of its two core precursors: 2-methylbutanoic acid and 1-heptanol (B7768884). wikipedia.orgwikipedia.org The production of these molecules is deeply integrated with the primary metabolism of the organism.

The branched-chain acid, 2-methylbutanoic acid (also known as 2-methylbutyric acid), is primarily derived from the catabolism of the amino acid L-isoleucine. acs.orgnih.gov This metabolic pathway is well-documented in various organisms, including plants and bacteria. acs.orgthegoodscentscompany.com The pathway involves the deamination of isoleucine to form α-keto-β-methylvalerate, followed by oxidative decarboxylation to yield 2-methylbutanoyl-CoA, which can then be hydrolyzed to 2-methylbutanoic acid. acs.org

The alcohol moiety, 1-heptanol , is a straight-chain fatty alcohol. wikipedia.org Its biosynthesis is linked to the fatty acid synthesis pathway. researchgate.net Fatty acyl-CoAs or fatty acyl-ACPs, which are intermediates in fatty acid metabolism, can be reduced to their corresponding fatty aldehydes by an acyl-CoA reductase. These aldehydes are subsequently reduced to primary fatty alcohols, such as 1-heptanol, by an alcohol dehydrogenase. researchgate.net

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. rsc.orgnih.gov While specific MFA studies on Heptyl 2-methylbutyrate production are not extensively documented, the principles of MFA are critical for understanding and optimizing its biosynthesis. By using isotope-labeled precursors (e.g., ¹³C-labeled isoleucine or glucose), MFA can trace the flow of carbon through the metabolic network, identify rate-limiting steps, and quantify the distribution of precursor molecules between primary metabolism (e.g., growth) and secondary metabolism (e.g., ester formation). nih.gov This knowledge is essential for metabolic engineering strategies aimed at enhancing the yield of the target ester by redirecting metabolic flux towards its precursors.

Table 1: Precursor Compounds for this compound Biosynthesis

| Precursor Compound | Chemical Formula | Metabolic Origin | Key Pathway |

|---|---|---|---|

| 2-Methylbutanoic Acid | C5H10O2 | L-Isoleucine | Amino Acid Catabolism acs.org |

| 1-Heptanol | C7H16O | Fatty Acyl-CoA | Fatty Acid Biosynthesis/Reduction researchgate.net |

Ester Synthase Enzymes Involved in this compound Formation

The final step in the formation of this compound is an esterification reaction that covalently links 2-methylbutanoic acid and 1-heptanol. This reaction is catalyzed by specific classes of enzymes known as ester synthases.

In plants and yeasts, the primary enzymes responsible for the biosynthesis of volatile esters are alcohol acyltransferases (AATs) . nih.gov These enzymes catalyze the condensation of an acyl-coenzyme A (acyl-CoA) molecule with an alcohol. biorxiv.org In the context of this compound synthesis, an AAT would utilize 2-methylbutanoyl-CoA and 1-heptanol as substrates. AATs often exhibit broad substrate specificity, allowing them to act on a variety of acyl-CoAs and alcohols, which enables the production of a diverse array of esters in nature. nih.govnih.gov

Alternatively, lipases and other esterases can be employed as biocatalysts for the synthesis of esters, particularly in industrial biotransformation processes. nih.govresearchgate.net Lipases (EC 3.1.1.3), which typically catalyze the hydrolysis of triglycerides, can drive the reverse reaction—esterification—under specific conditions, such as in non-aqueous or low-water environments. researchgate.netmdpi.com Microbial lipases sourced from genera like Candida, Aspergillus, and Rhizomucor are commonly used for the production of flavor esters due to their stability and catalytic efficiency. nih.govresearchgate.netnih.gov These enzymes can directly esterify the free carboxylic acid (2-methylbutanoic acid) with the alcohol (1-heptanol) without the need for CoA activation. researchgate.net

Table 2: Key Enzyme Classes in this compound Formation

| Enzyme Class | Reaction Type | Substrates | Typical Organisms |

|---|---|---|---|

| Alcohol Acyltransferase (AAT) | Biosynthesis (in vivo) | 2-Methylbutanoyl-CoA + 1-Heptanol | Plants, Yeasts nih.gov |

| Lipase (B570770) / Esterase | Biotransformation / Synthesis | 2-Methylbutanoic Acid + 1-Heptanol | Bacteria, Fungi nih.govresearchgate.net |

Enzymatic Hydrolysis by Esterases and Degradation Pathways

The breakdown of this compound is achieved through enzymatic hydrolysis, a reaction catalyzed by esterases (carboxylesterases, EC 3.1.1.1). nih.gov This process is essentially the reverse of esterification, where the ester bond is cleaved by the addition of a water molecule, releasing the constituent carboxylic acid and alcohol. mdpi.com Lipases also exhibit potent hydrolytic activity in aqueous environments. researchgate.net The hydrolysis of this compound thus yields 2-methylbutanoic acid and 1-heptanol.

Once liberated, these precursor molecules are channeled into distinct catabolic pathways:

2-Methylbutanoic Acid Degradation: As a branched-chain fatty acid, 2-methylbutanoic acid can be metabolized by microorganisms through pathways analogous to the β-oxidation of fatty acids. researchgate.net This involves activation to its CoA thioester, followed by a series of oxidation, hydration, and thiolysis reactions to break down the carbon skeleton.

1-Heptanol Degradation: The degradation of primary alcohols like 1-heptanol typically begins with oxidation. An alcohol dehydrogenase can oxidize 1-heptanol to its corresponding aldehyde, heptanal (B48729). Subsequently, an aldehyde dehydrogenase can further oxidize heptanal to heptanoic acid. This straight-chain fatty acid can then be fully catabolized via the β-oxidation pathway.

The stability of 2-methylbutanoic acid itself can be influenced by environmental factors such as pH, temperature, and exposure to oxygen or light, which can lead to non-enzymatic decomposition. njchm.com

Genetic Determinants and Regulation of this compound Biosynthesis

While specific genes governing the synthesis of this compound have not been explicitly identified, the genetic and regulatory mechanisms can be inferred from studies on analogous flavor esters in plants and microorganisms.

In plants, particularly in fruits, the biosynthesis of volatile esters is tightly regulated at the transcriptional level and is often linked to developmental cues like ripening. nih.gov The expression of AAT genes is frequently upregulated during the ripening process, coinciding with an increase in the availability of precursors such as alcohols and acyl-CoAs. nih.gov For example, the production of 2-methylbutanoate esters in apples is closely tied to the metabolism of isoleucine and the activity of AAT enzymes, which decline during controlled atmosphere storage. acs.org

In microorganisms like the yeast Saccharomyces cerevisiae, a suite of genes encoding AATs is responsible for the production of key flavor esters. nih.gov The genes ATF1 and ATF2 are primarily responsible for synthesizing acetate (B1210297) esters, while EHT1 and EEB1 are involved in the formation of medium-chain fatty acid ethyl esters. nih.gov The expression of these genes is controlled by the cell's metabolic state and environmental conditions. Therefore, the genetic basis for this compound production in a given organism would reside in an AAT gene with the appropriate substrate specificity and a regulatory network that ensures its expression coincides with the availability of 2-methylbutanoyl-CoA and 1-heptanol.

Biotransformation Processes in Microorganisms

Biotransformation is the use of living cells or their enzymes to perform chemical modifications on a substrate. medcraveonline.com Microorganisms are widely used for the production of flavor esters, offering a "natural" alternative to chemical synthesis.

The microbial production of this compound can be achieved by supplying one or both precursors to a whole-cell biocatalyst that possesses the requisite ester-forming enzymes. Yeasts, such as Saccharomyces cerevisiae, are particularly adept at producing a wide range of esters and have been engineered to enhance the synthesis of branched-chain esters. researchgate.netnih.gov Bacteria, including species of Pseudomonas, are also known to metabolize and utilize 2-methylbutanoic acid. researchgate.net

A common strategy involves using microorganisms to first produce the precursors from inexpensive carbon sources. For instance, Clostridium species can produce butyric acid, while Saccharomyces can produce ethanol. nih.govresearchgate.net These precursors can then be esterified in a subsequent step using an isolated lipase or a second microorganism. A similar co-cultivation or sequential fermentation approach could be designed for this compound, where one organism produces 2-methylbutanoic acid and another synthesizes 1-heptanol and performs the final esterification.

Table 3: Microorganisms Relevant to Branched-Chain Ester Biotransformation

| Microorganism | Relevance | Reference |

|---|---|---|

| Saccharomyces cerevisiae | Produces various ethyl and acetate esters; engineered for branched-chain ester synthesis. | nih.gov |

| Pseudomonas sp. | Utilizes (S)-2-methylbutyric acid preferentially. | researchgate.net |

| Clostridium tyrobutyricum | Used in co-culture for butyric acid production for subsequent esterification. | nih.govresearchgate.net |

| Candida albicans | Demonstrated synthesis of ethyl 2-methylbutyrate. | researchgate.net |

Chemical Synthesis Methodologies and Enantiomeric Control of Heptyl 2 Methylbutyrate

Established Synthetic Routes for Heptyl 2-Methylbutyrate (B1264701)

The primary industrial method for synthesizing esters like heptyl 2-methylbutyrate is Fischer-Speier esterification. ausetute.com.auathabascau.ca This established route involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Fischer-Speier Esterification

In this process, 2-methylbutyric acid is reacted with heptan-1-ol (heptyl alcohol). ontosight.ai The reaction is catalyzed by a strong mineral acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is performed under reflux conditions, meaning the reaction is heated to its boiling point with a condenser to prevent the loss of volatile reactants and products. ausetute.com.auathabascau.ca

The mechanism involves the protonation of the carbonyl oxygen of 2-methylbutyric acid by the catalyst, which increases its electrophilicity. jove.com The hydroxyl group of heptanol (B41253) then acts as a nucleophile, attacking the carbonyl carbon. jove.com A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the final ester product, this compound. jove.com

Because the reaction is reversible, specific techniques are employed to drive the equilibrium towards the product side and maximize the yield. athabascau.ca This can be achieved by using an excess of one of the reactants (either the alcohol or the carboxylic acid) or by removing the water produced during the reaction. ausetute.com.auathabascau.ca

Transesterification

Another method for synthesizing esters is transesterification. This process involves the reaction of an existing ester with an alcohol to exchange the alcohol group. nih.gov For instance, a simple ester of 2-methylbutyric acid, such as ethyl 2-methylbutyrate, could be reacted with heptanol in the presence of a catalyst to produce this compound and ethanol. nih.gov This method can be catalyzed by either acids or bases, or by enzymes. nih.gov

The following table outlines the reactants and typical conditions for the established synthesis of this compound.

| Method | Reactants | Catalyst | Typical Conditions | Key Feature |

| Fischer Esterification | 2-Methylbutyric Acid + Heptanol | Strong Acid (e.g., H₂SO₄) | Heating under reflux | Reversible reaction; requires removal of water or excess reactant for high yield. athabascau.ca |

| Transesterification | Ester of 2-Methylbutyric Acid + Heptanol | Acid or Base | Varies depending on catalyst | Exchange of the alcohol moiety of an existing ester. nih.gov |

Green Chemistry Principles in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of flavor esters. website-files.com These principles aim to create processes that are more sustainable, efficient, and less hazardous. nih.govsigmaaldrich.com

Key green chemistry approaches in ester synthesis include:

Use of Biocatalysts: Enzymes, particularly lipases, are used as catalysts instead of strong mineral acids. website-files.commdpi.com Enzymatic reactions occur under mild conditions (lower temperatures and atmospheric pressure), reducing energy consumption and minimizing the formation of by-products. nih.govnih.gov

Solvent-Free Systems: Conducting reactions without organic solvents reduces waste and avoids the use of potentially toxic and volatile substances. mdpi.comnih.gov The synthesis of flavor esters in solvent-free systems catalyzed by immobilized lipase (B570770) has been demonstrated to be a sustainable and eco-friendly process. mdpi.com

Use of Renewable Feedstocks: Utilizing starting materials derived from natural, renewable sources aligns with green chemistry goals. sigmaaldrich.comacs.org When the substrates (alcohol and carboxylic acid) are obtained from natural sources, the resulting ester can be labeled as "natural," which is highly desirable in the food and fragrance industries. acs.org

Immobilized Enzymes: Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles, which improves the cost-effectiveness and sustainability of the process. mdpi.commdpi.com

The application of these principles leads to cleaner production methods that are more environmentally friendly and can produce high-purity products. website-files.com

Chemoenzymatic Synthesis and Biocatalysis for Chiral this compound

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages for the synthesis of chiral compounds like this compound. nih.govcore.ac.uk The stereoselectivity of enzymes, particularly lipases, allows for the production of single enantiomers, which is difficult to achieve with traditional chemical methods. mdpi.comnih.gov

In the synthesis of chiral this compound, lipases are the most commonly used enzymes. website-files.com They can catalyze the esterification of 2-methylbutyric acid with heptanol with high enantioselectivity. nih.govresearchgate.net This means the enzyme will preferentially catalyze the reaction of one enantiomer of the racemic 2-methylbutyric acid, leading to the formation of an enantiomerically enriched ester product. cjcatal.com

The choice of lipase is critical, as different enzymes can exhibit different selectivities. For example, in the enantioselective esterification of (R,S)-2-methylbutyric acid, lipases from Candida antarctica B and Thermomyces lanuginosus were found to preferentially produce the (R)-ester, while lipases from Candida rugosa and Rhizopus oryzae favored the (S)-enantiomer. researchgate.net

The following table summarizes the performance of different lipases in the synthesis of chiral pentyl 2-methylbutyrate, a structurally similar ester, which indicates potential candidates for this compound synthesis.

| Lipase Source | Preferred Enantiomer | Enantiomeric Excess (ee) | Conversion (%) | Reference |

| Candida antarctica B | R | >90% | ~40% | researchgate.net |

| Thermomyces lanuginosus | R | ~91% | ~18% | researchgate.net |

| Candida rugosa | S | ~75% | ~34% | researchgate.net |

| Rhizopus oryzae | S | ~49% | ~35% | researchgate.net |

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a powerful technique for separating a racemic mixture (a 50:50 mix of two enantiomers) into its individual components. This method relies on the different reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. cjcatal.com The enzymatic kinetic resolution of 2-methylbutyric acid and its esters is challenging because the spatial difference between the methyl and ethyl groups attached to the chiral carbon is very small, making it difficult for many enzymes to distinguish between the two enantiomers. univ-poitiers.frgoogle.com

Despite this difficulty, several lipase-catalyzed kinetic resolution strategies have been developed:

Enantioselective Esterification: A racemic mixture of 2-methylbutyric acid is reacted with an alcohol (e.g., heptanol) in the presence of a lipase. The enzyme catalyzes the esterification of one enantiomer faster than the other. For example, a lipase might preferentially convert (R)-2-methylbutyric acid into (R)-heptyl 2-methylbutyrate, leaving behind unreacted (S)-2-methylbutyric acid. researchgate.netcjcatal.com

Enantioselective Hydrolysis: A racemic mixture of an ester (e.g., (R,S)-heptyl 2-methylbutyrate) is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer back into the carboxylic acid and alcohol, leaving the other enantiomer of the ester unreacted and thus enriched. For instance, lipase from Rhizopus chinensis showed high selectivity in the hydrolysis of ethyl 2-methylbutyrate, yielding the (R)-ester with an enantiomeric excess (ee) of 95%. google.comcjcatal.com

Through these methods, it is possible to obtain both the ester and the corresponding carboxylic acid in high optical purity. google.com A two-step process has been developed to obtain both (R)-ethyl 2-methylbutyrate (95.0% ee) and (R)-2-methylbutyric acid (92.2% ee). google.comgoogle.com

Development of Sustainable Production Methods

The development of sustainable production methods for flavor esters is a major focus of current research, aiming to create processes that are both environmentally benign and economically viable for industrial-scale application. website-files.commdpi.com

Key innovations in sustainable ester production include:

Continuous Flow Reactors: Shifting from traditional batch processing to continuous flow systems offers numerous advantages. In a continuous flow setup, reactants are continuously pumped through a reactor, often a packed-bed reactor containing an immobilized enzyme. researchgate.net This allows for process intensification, leading to higher yields in shorter residence times, automated production, and greater consistency. researchgate.net

Solvent-Free and Integrated Processes: The use of solvent-free systems simplifies downstream processing, as the product does not need to be separated from a large volume of solvent. nih.gov Researchers have also explored integrated processes where the enzymatic reaction and product separation are combined. For instance, using spongelike ionic liquids allows for the synthesis of flavor esters and then easy separation of the product by simple filtration, enabling the reuse of both the ionic liquid and the biocatalyst. acs.org

These advanced methods point towards a future where flavor esters like this compound can be produced through highly efficient, clean, and sustainable industrial processes. mdpi.comacs.org

Advanced Analytical Techniques for Characterization and Quantification of Heptyl 2 Methylbutyrate

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of volatile compounds like Heptyl 2-methylbutyrate (B1264701) in complex matrices such as fruit aromas. dntb.gov.ua This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. ajrconline.org

In a typical protocol for analyzing apple volatiles, compounds are first extracted from the sample, often using headspace techniques, and then injected into the GC system. The separation is achieved on a capillary column, chosen for its ability to resolve structurally similar compounds. For instance, a ZB-WAX column (30 m × 0.25 mm i.d. × 0.25 μm) is often utilized. nih.gov The GC oven is subjected to a temperature program to facilitate the separation of volatiles based on their boiling points and affinity for the stationary phase. A representative program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C. nih.govfmach.it

As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing them to fragment into predictable patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. Heptyl 2-methylbutyrate can be positively identified by comparing its retention time and mass spectrum to that of an authenticated reference standard. Quantification is typically performed by creating a calibration curve with a pure standard of the compound.

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | nih.gov |

| GC Column | ZB-WAX (30 m × 0.25 mm i.d. × 0.25 μm) | nih.gov |

| Carrier Gas | Helium, constant flow rate (e.g., 1.5 mL/min) | fmach.it |

| Oven Program | Initial 40°C, ramped to 220-250°C | nih.govfmach.it |

| Injection Mode | Splitless | superchroma.com.tw |

| MS Ionization | Electron Impact (EI) at 70 eV | superchroma.com.tw |

| Mass Range | m/z 40-300 | superchroma.com.tw |

Solid-Phase Microextraction (SPME) and Headspace Techniques for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for extracting volatile and semi-volatile compounds from various matrices prior to GC-MS analysis. nih.govmdpi.com Headspace SPME (HS-SPME) is particularly suited for analyzing aroma compounds like this compound in fruits. mdpi.comnih.gov This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. uitm.edu.my

The selection of the fiber coating is critical for the efficient extraction of target analytes. For broad-range volatile analysis in apples, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its ability to adsorb a wide variety of compounds with different polarities and molecular weights. nih.govresearchgate.net

Several experimental parameters must be optimized to achieve the best sensitivity and reproducibility, including extraction temperature, extraction time, and sample volume. researchgate.net For instance, apple samples are typically homogenized and placed in a sealed vial, sometimes with the addition of salt to increase the ionic strength of the matrix and promote the release of volatiles into the headspace. The sample is then incubated at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace, during which the SPME fiber is exposed. nih.govresearchgate.net After extraction, the fiber is retracted and transferred to the hot injector of the GC, where the trapped analytes are thermally desorbed for analysis. nih.gov

Gas Chromatography-Olfactometry (GC-O) in Chemo-perception Studies

While GC-MS can identify and quantify the chemical components of an aroma, it does not provide information about their sensory relevance. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by coupling a GC with a human assessor who acts as a sensory detector. nih.govnih.gov As compounds elute from the GC column, the effluent is split between a conventional detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained panelist can detect and describe the odor of each separated compound. nih.govpfigueiredo.org

Compounds with high FD factors or Odor Activity Values (OAVs)—calculated by dividing a compound's concentration by its odor threshold—are considered key contributors to the aroma. Esters such as ethyl 2-methylbutanoate often show high OAVs in apples, signifying their importance to the fruit's characteristic scent. biorxiv.org

Electroantennography (EAG) for Insect Olfactory Receptor Response

Electroantennography (EAG) is an electrophysiological technique used to measure the collective response of olfactory sensory neurons on an insect's antenna to a specific odorant. wikipedia.orguni-goettingen.de This method is a powerful tool for screening volatiles, such as those released by fruits, to identify which compounds are biologically active and can elicit a response in insects, potentially mediating behaviors like host-plant location. oup.comnih.gov

The EAG setup involves placing an excised insect antenna between two electrodes and passing a continuous stream of purified air over it. uni-goettingen.de A puff of air containing the volatile compound of interest, such as this compound, is then introduced into the airstream. If the olfactory receptors on the antenna are stimulated by the compound, a change in electrical potential (a depolarization) is generated. This signal, known as the EAG response, is amplified and recorded. uni-goettingen.de

By coupling a GC to an EAG detector (GC-EAD), it is possible to simultaneously separate the volatile compounds from a complex mixture (e.g., apple headspace) and measure the antennal response to each eluting compound. researchgate.net This allows researchers to pinpoint the specific compounds in a natural aroma blend that are detected by a particular insect species. While EAG does not describe the subsequent behavior (attraction or repulsion), it is an effective primary screening method to identify neurologically active compounds that warrant further behavioral studies. nih.gov

Chiral Gas Chromatography for Enantiomeric Profiling

Many natural flavor compounds, including 2-methylbutyrate esters, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have distinct sensory properties and their relative ratio can be an indicator of a product's authenticity or origin. Chiral gas chromatography is a specialized analytical technique designed to separate these enantiomers. chromatographyonline.com

The separation is achieved by using a chiral stationary phase (CSP) in the GC column. chromatographyonline.com These phases are typically based on derivatized cyclodextrins, which have a chiral structure that allows for differential interaction with the enantiomers of the analyte. chromatographyonline.commdpi.com This differential interaction results in different retention times, enabling their separation and quantification. For example, cyclodextrin-based columns have been successfully used to resolve the enantiomers of ethyl-2-methylbutyrate. gcms.cz

Enantiomeric profiling is crucial in flavor analysis. For instance, the biosynthesis of flavors in plants often produces a specific enantiomeric ratio. chromatographyonline.com The (S)-enantiomer of 2-methylbutanoic acid methyl ester is known as a significant contributor to apple and strawberry flavor. nih.gov Analyzing the enantiomeric distribution of this compound can therefore help in authenticating natural fruit flavors and detecting adulteration with synthetic, often racemic (equal mix of enantiomers), versions of the compound. chromatographyonline.com

Integration of Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex volatile mixtures, such as fruit aromas, benefits immensely from the integration of multiple analytical techniques, known as hyphenation. ajrconline.orgnih.gov These advanced methods couple two or more separation and/or detection technologies to achieve enhanced resolution, sensitivity, and identification capabilities that surpass what is possible with a single technique. saspublishers.comijnrd.org

A prominent example is comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS). sepsolve.com In GC×GC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. nih.gov This two-dimensional separation provides a significant increase in peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a conventional one-dimensional GC analysis. sepsolve.com

When coupled with a TOFMS detector, which offers high-speed data acquisition and sensitivity, GC×GC-TOFMS becomes an exceptionally powerful tool for the untargeted profiling of complex volatilomes, such as those from peaches and mulberries. nih.govresearchgate.net This technique can resolve and identify hundreds of individual compounds, including minor but potentially important esters like this compound, from a single sample, providing a comprehensive chemical fingerprint of the fruit's aroma. sepsolve.com

| Technique | Primary Application for this compound | Key Information Provided | Reference |

|---|---|---|---|

| GC-MS | Identification and quantification | Chemical structure (via mass spectrum) and concentration | dntb.gov.uaajrconline.org |

| HS-SPME | Sample preparation/extraction | Efficient and solvent-free isolation of volatiles from sample matrix | mdpi.comnih.gov |

| GC-O | Sensory analysis | Odor description and perception of aroma-active compounds | nih.govpfigueiredo.org |

| EAG | Screening for bioactivity | Measures insect olfactory response to the compound | wikipedia.orgnih.gov |

| Chiral GC | Enantiomeric profiling | Separation and quantification of (R)- and (S)-enantiomers | gcms.czchromatographyonline.com |

| GC×GC-TOFMS | Comprehensive profiling of complex mixtures | Enhanced separation and identification of hundreds of volatiles | sepsolve.comnih.gov |

Biological and Ecological Functions of Heptyl 2 Methylbutyrate Non Human Systems

Role as Semiochemicals in Interspecies Chemical Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. Heptyl 2-methylbutyrate (B1264701) and its structural relatives function in this capacity, influencing the behavior of various insect species through pheromonal activity and interactions with host-plant volatiles.

Insect Pheromonal Activity and Aggregation Behavior

Esters of 2-methylbutanoic acid are recognized as important pheromones in several insect orders, particularly within the Heteroptera (true bugs). While research on heptyl 2-methylbutyrate itself is limited, its role has been identified in at least one major pest species. In field studies concerning the Japanese beetle, Popillia japonica, this compound was identified as an attractant. researcher.life This demonstrates its function as a kairomone or a component of an aggregation pheromone for this species.

The broader family of 2-methylbutanoate esters is well-documented in the chemical ecology of Coreidae (leaf-footed bugs). For instance, 2-methylbutyl 2-methylbutanoate has been identified as a component of the aggregation pheromone in the coreid bug Clavigralla elongata. Similarly, isopentyl butanoate serves as an aggregation pheromone for the brown spiny bug, Clavigralla tomentosicollis. These related compounds highlight a conserved structural motif for chemical communication within this insect family, suggesting a plausible, though not yet documented, role for this compound in other related species.

| Compound | Insect Species | Behavioral Effect |

|---|---|---|

| This compound | Japanese Beetle (Popillia japonica) | Attractant |

| 2-Methylbutyl 2-methylbutanoate | Coreid Bug (Clavigralla elongata) | Aggregation Pheromone Component |

| (Z)-3-Hexenyl 2-methylbutanoate | Apple Tree Infestation (Aphis pomi / Dysaphis plantaginea) | Herbivore-Induced Plant Volatile |

Host-Plant Volatile Interactions Affecting Insect Chemoreception

This compound has been identified as a naturally occurring volatile compound in plants, notably in Habanero peppers (Capsicum chinense) and Shimatogarashi peppers (Capsicum frutescens). tandfonline.comresearchgate.netkagoshima-u.ac.jp Plant volatiles play a crucial role in guiding herbivorous insects to suitable hosts for feeding and oviposition. The presence of this compound in the aroma profile of these plants suggests it contributes to the chemical signature that insects use for host recognition.

The significance of related compounds in plant-insect interactions is further supported by research on apple trees (Malus domestica). When infested by the green apple aphid (Aphis pomi) or the rosy apple aphid (Dysaphis plantaginea), the trees release a blend of herbivore-induced plant volatiles (HIPVs), which includes (Z)-3-hexenyl 2-methylbutanoate. This indicates that 2-methylbutanoate esters are actively involved in the plant's response to aphid attacks and likely play a role in the chemical ecology of aphid populations or their natural enemies.

Synergistic Effects in Insect Behavioral Ecology

The effectiveness of a semiochemical is often dependent on its presence within a specific blend of compounds, where synergistic interactions enhance the behavioral response. Research on the Japanese beetle (Popillia japonica) has shown that the attractiveness of this compound is significantly increased when presented with other compounds. researcher.life Specifically, its attractant properties were enhanced to a comparable degree by both eugenol (a floral compound) and Japonilure (the synthetic female sex pheromone). researcher.life This synergy is critical, as it demonstrates that the biological activity of this compound is context-dependent and amplified by other key chemical cues in the environment.

Contribution to Plant Defense Responses and Herbivore-Induced Volatile Emissions

Plants respond to herbivore damage by releasing a complex array of volatile organic compounds, known as herbivore-induced plant volatiles (HIPVs). thegoodscentscompany.com These emissions serve multiple defensive functions, including deterring further herbivory and attracting the natural enemies of the herbivores, such as predators and parasitoids. thegoodscentscompany.com

The identification of this compound as a constituent of the volatile profile of Capsicum species places it within the chemical arsenal that these plants can deploy. tandfonline.comresearchgate.netkagoshima-u.ac.jp While direct studies linking its emission specifically to herbivore damage are not yet available, its presence in a plant known for potent chemical defenses (e.g., capsaicinoids) suggests it may be part of a constitutive or induced defensive blend. As noted previously, the release of the related compound (Z)-3-hexenyl 2-methylbutanoate by aphid-infested apple trees is a clear example of a 2-methylbutanoate ester functioning as an HIPV.

Antimicrobial Activity and Bioactive Metabolite Studies

Recent scientific inquiry has focused on the biological activities of plant-derived volatile compounds, including their antimicrobial properties. Heptyl 2-methylbutanoate was identified as a component in volatile extracts from two varieties of Habanero pepper, 'Mayapan' and 'Jaguar' (Capsicum chinense). tandfonline.comresearchgate.net A study evaluating these extracts demonstrated effective antimicrobial activity against several pathogenic bacterial strains. researchgate.net

| Bacterial Strain | Gram Stain | Inhibition by Extract |

|---|---|---|

| Staphylococcus aureus | Positive | Yes |

| Pseudomonas aeruginosa | Negative | Yes |

| Vibrio cholerae | Negative | Yes (Most Sensitive) |

| Escherichia coli | Negative | No (Mayapan Extract) / Yes (Jaguar Extract) |

| Enterococcus faecalis | Positive | No (Mayapan Extract) / Yes (Jaguar Extract) |

Enantiomeric Specificity in Biological Activity in Non-Human Organisms

This compound possesses a chiral center at the second carbon of the butanoate group, meaning it can exist as two distinct stereoisomers, or enantiomers: (R)-heptyl 2-methylbutanoate and (S)-heptyl 2-methylbutanoate. In chemical ecology, it is well established that the biological activity of a chiral semiochemical is often restricted to one of its enantiomers. researchgate.net

Given that insect olfactory receptors are highly specific protein structures, it is highly probable that they would differentiate between the (R) and (S) forms of this compound. The biological function of the compound as an attractant for the Japanese beetle would therefore likely be attributable to only one of the two enantiomers, or a specific ratio of the two.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylbutyl 2-methylbutanoate |

| Isopentyl butanoate |

| (Z)-3-Hexenyl 2-methylbutanoate |

| Eugenol |

| Japonilure |

| Capsaicinoids |

| 2-Methylbutanoic acid |

| Methyl 2-methylbutanoate |

Ecological Impact on Ecosystem Dynamics of this compound (Non-Human Systems)

Direct and detailed research focusing specifically on the ecological impact and ecosystem dynamics of this compound is limited in publicly available scientific literature. The majority of ecological data relates to similar but distinct compounds, such as heptyl butyrate, which functions as an attractant for certain insect species like yellowjackets and wasps. However, the specific role of this compound within ecosystems remains an area requiring further investigation.

Despite the scarcity of direct research, the documented presence of this compound as a volatile organic compound (VOC) in at least two plant species, Capsicum annuum (pepper) and Heracleum paphlagonicum (a type of hogweed), allows for informed hypotheses about its potential ecological functions based on the established roles of plant volatiles. nih.gov Plant VOCs, including esters like this compound, are crucial mediators of plant interactions with their environment. longdom.org

These volatile compounds can act as semiochemicals, which are chemicals involved in the communication between organisms. Their functions can be diverse, including:

Plant-Insect Interactions: Volatile esters released from fruits and flowers often serve to attract pollinators or seed dispersers. longdom.org Conversely, they can also act as deterrents to herbivores, thereby contributing to the plant's defense mechanisms. longdom.org The interactions between plants and insect herbivores are complex, with insects evolving physiological systems to respond to a plant's chemical profile. nih.gov

Plant Defense: Some esters are produced in response to damage from herbivores and can act as signaling molecules to initiate protective responses within the plant. longdom.org These herbivore-induced plant volatiles can also attract natural predators or parasitoids of the attacking insects.

Allelopathy: Certain plant volatiles can inhibit the growth of neighboring plants, a phenomenon known as allelopathy.

The specific impact of this compound on ecosystem dynamics would depend on its precise role in the plants that produce it. For instance, if it serves as a primary attractant for a specific pollinator, its presence would be vital for the reproductive success of the plant and, consequently, for the organisms that depend on that plant for food or habitat. If it acts as a defense compound, it could influence the population dynamics of herbivorous insects in the ecosystem.

The following table summarizes the documented occurrences of this compound in plant species based on available data.

| Plant Species | Family | Part of Plant | Reference |

| Capsicum annuum L. | Solanaceae | Fruit | nih.gov |

| Heracleum paphlagonicum Czeczott | Apiaceae | Fruit Oil | researchgate.net |

Further research is necessary to isolate and determine the specific ecological functions of this compound. Studies focusing on the behavioral responses of insects and other organisms to this compound would be required to move from hypothesized roles to confirmed ecological impacts.

Future Research Directions and Applications in Applied Chemical Ecology

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of esters in nature is a critical area of study for understanding and replicating the production of valuable semiochemicals. The formation of Heptyl 2-methylbutyrate (B1264701) occurs via an esterification reaction between an alcohol (heptanol) and an activated carboxylic acid (2-methylbutyryl-CoA). The key enzymes catalyzing this final condensation step are typically alcohol acyltransferases (AATs). nih.gov

Future research will focus on identifying novel AATs with high substrate specificity for both heptanol (B41253) and 2-methylbutyryl-CoA. The 2-methylbutyryl-CoA precursor is derived from the catabolism of the branched-chain amino acid isoleucine, a common pathway in both plants and insects. Heptanol is synthesized through the fatty acid biosynthesis pathway. The elucidation of these pathways in organisms that naturally produce Heptyl 2-methylbutyrate or related compounds is a primary research goal. For instance, this compound has been identified in Capsicum annuum, making this plant a logical starting point for gene discovery and pathway elucidation. unl.edu

Key research approaches will include:

Functional Genomics: Analyzing the transcriptome of plant tissues or insect pheromone glands known to produce branched-chain esters to identify candidate AAT genes.

Enzyme Characterization: Heterologous expression of candidate genes in microbial systems (E. coli, yeast) to confirm their catalytic activity and determine substrate specificity for heptanol and 2-methylbutyryl-CoA. nih.govbiorxiv.org

Pathway Reconstruction: Identifying all the necessary enzymes in the biosynthetic chain, from primary metabolites to the final ester product.

| Precursor | Metabolic Pathway | Key Enzyme Classes | Research Focus |

|---|---|---|---|

| 2-Methylbutyryl-CoA | Isoleucine Catabolism | Branched-chain amino acid aminotransferases, Branched-chain α-keto acid dehydrogenase complex | Flux analysis and upregulation of the pathway. |

| Heptanol | Fatty Acid Synthesis / Reduction | Fatty acid synthases, Acyl-CoA reductases, Alcohol dehydrogenases | Identification of enzymes for producing C7-chain alcohols. |

| This compound | Esterification | Alcohol Acyltransferases (AATs) | Discovery of AATs with high specificity for C7 alcohol and branched-chain acyl-CoA. nih.gov |

Advanced Chemo-Sensory Research in Model Animal Systems

Esters are prominent semiochemicals that mediate critical behaviors in insects, including foraging and mating. The related compound, heptyl butyrate, is a well-documented and powerful attractant for several species of social wasps, particularly yellowjackets of the genus Vespula. unl.eduworldwidejanitor.comnih.govepa.govresearchgate.netregulations.gov This attraction is believed to be linked to food-finding behavior, as the compound mimics the odor of ripe fruit. regulations.gov

The branched-chain structure of this compound suggests it may possess more specific or novel chemo-sensory activity compared to its straight-chain analogue. Future research will investigate how this structural difference is perceived by the insect olfactory system. This involves identifying the specific olfactory receptor neurons (ORNs) that detect this compound and characterizing their response profiles.

Prospective research methodologies include:

Single-Sensillum Recording (SSR): To identify individual ORNs that respond to the compound, allowing for a detailed characterization of their specificity and sensitivity. This can help determine if specialized receptors exist for branched-chain esters.

Behavioral Assays: Using olfactometers and wind tunnel experiments to determine if the compound elicits attraction, repulsion, or other behavioral responses in various insect species.

Receptor Deorphanization: Expressing insect olfactory receptors (ORs) in heterologous systems (e.g., Xenopus oocytes, human cell lines) to identify the specific receptor(s) that bind to this compound.

| Technique | Model System | Objective | Expected Outcome |

|---|---|---|---|

| Electroantennography (EAG) | Yellowjackets (Vespula spp.), Fruit Flies (Drosophila spp.) | Assess overall antennal detection and compare potency with related compounds. | Dose-response curve indicating detection threshold. |

| Single-Sensillum Recording (SSR) | Yellowjackets, selected agricultural pests | Identify specific olfactory receptor neurons (ORNs) tuned to the compound. | Characterization of ORN specificity and sensitivity. |

| Behavioral Assays (Olfactometer) | Various pest and beneficial insects | Determine behavioral valence (attraction/repulsion). | Quantification of behavioral preference. |

| Olfactory Receptor (OR) Expression | Heterologous expression systems | Identify the specific molecular receptor(s) for this compound. | Confirmation of ligand-receptor pairing. |

Engineering of Biological Systems for Enhanced this compound Production

The industrial production of specialty chemicals like this compound is increasingly moving towards sustainable, bio-based methods. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising alternative to chemical synthesis. The goal is to create microbial cell factories capable of producing the target ester from simple, renewable feedstocks like glucose.

A successful metabolic engineering strategy would require several key modifications:

Enhancement of Precursor Pools: The endogenous pathways for isoleucine and fatty acid biosynthesis would need to be upregulated to increase the intracellular supply of 2-methylbutyryl-CoA and a C7 fatty acyl-CoA (a precursor to heptanol).

Introduction of Novel Pathways: Genes encoding enzymes for the conversion of the fatty acyl-CoA to heptanol (e.g., acyl-CoA reductases) would need to be introduced.

Expression of a Specific AAT: A highly specific alcohol acyltransferase, identified through the research outlined in section 7.1, would be introduced to efficiently condense the two precursors into the final product. nih.govamanote.com

Future research will focus on optimizing these engineered pathways using synthetic biology tools to balance metabolic flux, avoid the accumulation of toxic intermediates, and maximize the yield of this compound. nih.govamanote.com

| Engineering Target | Approach | Key Genes / Enzymes | Desired Outcome |

|---|---|---|---|

| 2-Methylbutyryl-CoA Supply | Upregulate isoleucine biosynthesis and catabolism pathways. | ilv genes, branched-chain α-keto acid dehydrogenase | Increased pool of the acid precursor. |

| Heptanol Supply | Engineer a fatty acid derivative pathway. | Acyl-CoA reductases (CAR), alcohol dehydrogenases (ADH) | Efficient conversion of C7 fatty acid intermediates to C7 alcohol. |

| Final Condensation Step | Introduce a highly selective AAT. | Alcohol Acyltransferase (AAT) | High-titer production of this compound. nih.gov |

| Pathway Optimization | Use CRISPR/Cas9 for genome integration and promoter engineering. | Various pathway genes | Balanced metabolic flux and maximized product yield. |

Environmental Fate and Biotransformation Research

For any compound developed for widespread environmental release, understanding its fate and persistence is crucial. As an aliphatic ester, this compound is expected to be readily biodegradable. acs.orgnih.gov The primary mechanism of degradation in soil and aquatic environments is predicted to be enzymatic hydrolysis of the ester bond, a reaction catalyzed by ubiquitous microbial enzymes such as esterases and lipases. nih.gov

This hydrolysis would break the molecule into its constituent parts: heptanol and 2-methylbutyric acid. Both of these smaller molecules are common metabolites that are typically rapidly mineralized by a wide range of microorganisms into carbon dioxide and water. The rate of degradation will be influenced by environmental factors such as temperature, pH, and the composition of the local microbial community. bohrium.comresearchgate.net

Future research should focus on:

Standardized Biodegradation Studies: Performing laboratory tests (e.g., OECD guideline studies) to quantify the rate of biodegradation in representative soil and water samples and to determine the compound's environmental half-life.

Metabolite Identification: Confirming that the degradation pathway proceeds via hydrolysis to heptanol and 2-methylbutyric acid and ensuring no persistent or toxic metabolites are formed.

Enzyme and Microbial Isolation: Identifying the specific microbial species and the esterase enzymes responsible for the biotransformation of this compound. This knowledge can be applied to bioremediation strategies if needed.

| Process | Description | Key Factors | Expected Outcome |

|---|---|---|---|

| Biotic Hydrolysis | Enzymatic cleavage of the ester bond by microbial esterases/lipases. nih.gov | Microbial activity, temperature, moisture. | Formation of heptanol and 2-methylbutyric acid. |

| Mineralization | Further degradation of hydrolysis products by microorganisms. | Oxygen availability, microbial populations. | Conversion to CO₂, H₂O, and biomass. |

| Abiotic Degradation | Chemical hydrolysis (pH-dependent) and photodegradation. | pH, sunlight exposure. | Likely a minor contribution compared to biodegradation. |

Q & A

Q. How should researchers design experiments to investigate the role of this compound in plant-insect interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.